molecular formula C17H26O2 B14481286 (4-Nonylphenyl)acetic acid CAS No. 64570-29-2

(4-Nonylphenyl)acetic acid

Cat. No.: B14481286
CAS No.: 64570-29-2
M. Wt: 262.4 g/mol
InChI Key: RBBFLVOILBRVBM-UHFFFAOYSA-N
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Description

(4-Nonylphenyl)acetic acid is an organic compound with the molecular formula C17H26O2. It belongs to the class of carboxylic acids, characterized by the presence of a carboxyl group (-COOH). This compound is notable for its nonylphenyl group, which is a phenyl ring substituted with a nonyl chain (a nine-carbon alkyl group). The presence of this bulky nonyl group imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Nonylphenyl)acetic acid typically involves the alkylation of phenol with nonene to produce nonylphenol, followed by a Friedel-Crafts acylation reaction to introduce the acetic acid moiety. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Nonylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.

    Reduction: Reduction of the carboxyl group can yield alcohols or aldehydes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Nonylphenylacetate salts.

    Reduction: Nonylphenylethanol or nonylphenylacetaldehyde.

    Substitution: Various substituted nonylphenyl derivatives depending on the electrophile used.

Scientific Research Applications

(4-Nonylphenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

    Industry: Utilized in the production of surfactants, detergents, and emulsifiers due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (4-Nonylphenyl)acetic acid involves its interaction with various molecular targets. The nonylphenyl group can interact with lipid membranes, altering their fluidity and permeability. The carboxyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. These interactions can affect cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

    Nonylphenol: Shares the nonylphenyl group but lacks the acetic acid moiety.

    Phenylacetic acid: Contains the acetic acid moiety but lacks the nonyl group.

    Nonylphenylboronic acid: Similar structure but with a boronic acid group instead of a carboxyl group.

Uniqueness: (4-Nonylphenyl)acetic acid is unique due to the combination of the nonylphenyl group and the acetic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions compared to its individual components.

Properties

CAS No.

64570-29-2

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2-(4-nonylphenyl)acetic acid

InChI

InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14-17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

RBBFLVOILBRVBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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